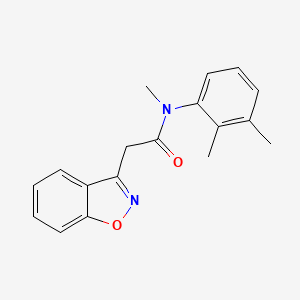![molecular formula C15H20N2O3 B7527842 N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7527842.png)
N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide is a chemical compound that has been widely used in scientific research for its various properties and applications. It is a white crystalline solid that is soluble in organic solvents and is commonly known as DMAPA.
作用机制
The mechanism of action of DMAPA is based on its ability to act as a nucleophilic catalyst. It has a lone pair of electrons on its nitrogen atom, which makes it highly reactive towards electrophiles. It can activate carbonyl groups in organic molecules, making them more susceptible to nucleophilic attack. This property of DMAPA makes it an excellent catalyst in organic synthesis reactions.
Biochemical and Physiological Effects:
There have been limited studies on the biochemical and physiological effects of DMAPA. However, it has been reported that DMAPA can act as an inhibitor of acetylcholine esterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property of DMAPA has been studied for its potential use in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using DMAPA in lab experiments is its ability to act as a highly efficient catalyst in organic synthesis reactions. It is also relatively inexpensive and readily available. However, one of the limitations of using DMAPA is its potential toxicity and health hazards, which require proper handling and disposal procedures.
未来方向
There are several future directions for the use of DMAPA in scientific research. One potential direction is the development of new synthetic methods using DMAPA as a catalyst. Another direction is the study of the biochemical and physiological effects of DMAPA, especially its potential use in the treatment of Alzheimer's disease. Additionally, the development of new derivatives of DMAPA with improved properties and efficacy is an area of interest for future research.
In conclusion, N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide is a chemical compound that has been widely used in scientific research for its unique properties and applications. Its ability to act as a highly efficient catalyst in organic synthesis reactions and its potential use in the treatment of Alzheimer's disease make it an area of interest for future research.
合成方法
DMAPA can be synthesized through a simple reaction between 3-(3,3-dimethylmorpholine-4-carbonyl)phenylacetic acid and thionyl chloride. The reaction takes place in the presence of a base such as triethylamine, resulting in the formation of DMAPA as a product.
科学研究应用
DMAPA has been used in various scientific research studies due to its unique properties. It has been widely used as a catalyst in organic synthesis reactions, especially in the synthesis of esters and amides. It has also been used as a reagent in the preparation of various pharmaceuticals and agrochemicals.
属性
IUPAC Name |
N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(18)16-13-6-4-5-12(9-13)14(19)17-7-8-20-10-15(17,2)3/h4-6,9H,7-8,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSKDPUSHEWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
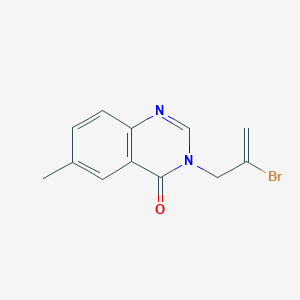

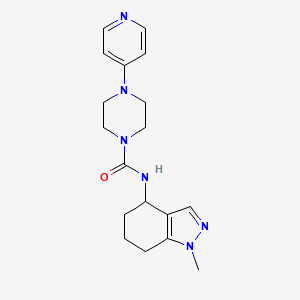
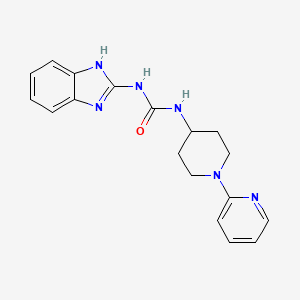
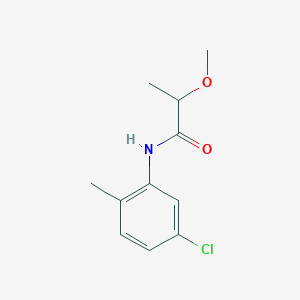
![1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one](/img/structure/B7527805.png)

![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)

